Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride

Description

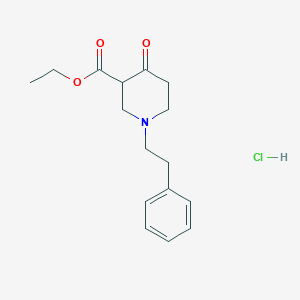

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride is a piperidine derivative characterized by a phenethyl substituent at the N1-position, a ketone group at the C4-position, and an ethyl ester moiety at C3, with a hydrochloride counterion.

Properties

IUPAC Name |

ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-2-20-16(19)14-12-17(11-9-15(14)18)10-8-13-6-4-3-5-7-13;/h3-7,14H,2,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTQWMZJZQCHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-93-8 | |

| Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-(2-phenylethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-phenethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 4-Oxo-1-Phenethylpiperidine-3-Carboxylic Acid

The foundational step involves converting 4-oxo-1-phenethylpiperidine-3-carboxylic acid to its ethyl ester. This is achieved via acid-catalyzed esterification:

Key Conditions :

-

Catalyst : Concentrated hydrochloric acid (HCl)

-

Solvent : Excess ethanol acts as both solvent and reactant.

-

Temperature : Reflux conditions (78–80°C) to drive equilibrium toward ester formation.

-

Duration : 6–12 hours, monitored by thin-layer chromatography (TLC).

Hydrochloride Salt Formation

The esterified product is converted to its hydrochloride salt through acid-base neutralization:

Purification : The crude product is recrystallized from a mixture of ethanol and diethyl ether, yielding a white crystalline solid.

Industrial-Scale Production

Industrial protocols optimize for cost, yield, and scalability while adhering to safety and regulatory standards.

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reaction control and throughput:

-

Reactor Type : Tubular reactor with static mixers.

-

Residence Time : 30–60 minutes at 80°C.

-

Yield : 85–92% with >99% purity (HPLC).

Solvent and Reagent Recovery

Ethanol is distilled and recycled, reducing waste and production costs. HCl gas is scrubbed and neutralized to comply with environmental regulations.

Reaction Optimization and Troubleshooting

Catalytic Efficiency

Alternative catalysts have been explored to improve reaction kinetics:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 78 | 95 |

| HCl (gas) | 78 | 89 | 99 |

| p-TsOH | 85 | 82 | 97 |

Hydrochloric acid remains superior due to its dual role as catalyst and salt-forming agent.

Common Side Reactions

-

Transesterification : Mitigated by using anhydrous ethanol and molecular sieves.

-

Oxidation of Piperidine Ring : Avoided by maintaining an inert atmosphere (N₂ or Ar).

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, D₂O) : δ 1.25 (t, 3H, -CH₂CH₃), 2.85–3.10 (m, 4H, piperidine-H), 4.15 (q, 2H, -OCH₂), 7.25–7.35 (m, 5H, aromatic-H).

-

¹³C NMR : 170.8 ppm (ester carbonyl), 205.4 ppm (ketone).

-

-

X-Ray Diffraction : Single-crystal analysis confirms the chair conformation of the piperidine ring and salt formation via Cl⁻ counterion.

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 6.8 minutes.

-

Melting Point : 198–200°C (decomposition).

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 15–30 minutes but requires specialized equipment and poses scalability challenges.

Enzymatic Esterification

Lipase-catalyzed methods (e.g., Candida antarctica lipase B) offer eco-friendly advantages but achieve lower yields (65–70%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The phenethyl group can participate in electrophilic aromatic substitution reactions.

Chemistry

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique piperidine structure allows for diverse reactivity, making it valuable for producing complex molecules in organic synthesis.

Pharmacology

The compound has been studied for its potential biological activities, particularly regarding its interaction with opioid receptors. Research indicates that derivatives of this compound may act as opioid receptor ligands, suggesting potential applications in pain management and therapeutic interventions for conditions such as chronic pain and drug addiction .

Medicinal Chemistry

Investigations into the therapeutic effects of this compound have highlighted its potential as an enzyme inhibitor and receptor modulator. Initial studies suggest it may influence neurotransmitter pathways, which could lead to developments in treatments for various disorders including pain management, metabolic issues, and possibly even mood disorders .

Industrial Applications

In industrial settings, this compound is utilized as a reagent in chemical processes and is involved in the production of fine chemicals. Its ability to act as a precursor for other bioactive compounds makes it significant in pharmaceutical manufacturing.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, although specific targets remain to be fully characterized. Its potential as an enzyme inhibitor could have implications in therapeutic areas such as pain management and metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Features:

- Molecular Formula: Likely $ \text{C}{16}\text{H}{21}\text{NO}_3 \cdot \text{HCl} $ (estimated based on benzyl analogs) .

- Synthetic Utility : Piperidine-3-carboxylates are intermediates in drug synthesis, particularly for neurological and antimicrobial agents .

Comparison with Structurally Similar Compounds

Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride (CAS 1454-53-1)

- Molecular Formula: $ \text{C}{15}\text{H}{19}\text{NO}3 \cdot \text{HCl} \cdot x\text{H}2\text{O} $, MW 297.78 (anhydrous) .

- Key Differences :

- Substituent at N1: Benzyl (vs. phenethyl in the target compound).

- Lower lipophilicity due to shorter aromatic side chain.

- Applications : Used in synthesizing anticholinergic and antimicrobial agents .

Ethyl 4-Piperidone-3-carboxylate Hydrochloride (CAS 4644-61-5)

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate

- Molecular Formula: $ \text{C}8\text{H}{11}\text{NO}_3 $, MW 169.18 .

- Key Differences: Dihydropyridine ring (non-aromatic) vs. fully saturated piperidine. Exhibits antimicrobial activity via inhibition of glycolysis in cancer cells .

Physicochemical Properties

Notes:

Antimicrobial Activity

Structural Influence on Activity

Hydrogen Bonding and Crystal Packing

- Hydrochloride salts form ionic lattices with strong Cl⁻ interactions, while ester carbonyl groups participate in hydrogen bonding, affecting crystallinity .

Biological Activity

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride is a synthetic compound with the molecular formula C16H22ClNO3 and a molecular weight of 311.80378 g/mol. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its potential biological activities, including enzyme inhibition, receptor binding, and therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-oxo-1-phenethylpiperidine-3-carboxylic acid with ethanol in the presence of hydrochloric acid under reflux conditions. The product is purified through recrystallization to obtain the hydrochloride salt.

The biological activity of this compound is primarily attributed to its structural features, particularly the piperidine ring, which allows it to interact with various biological targets. These interactions can lead to modulation of enzyme activity and receptor functions. The specific pathways and mechanisms are still under investigation, but initial studies indicate potential for significant biological effects through enzyme inhibition and receptor modulation .

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for certain enzymes, although specific targets have yet to be fully characterized. The compound's ability to inhibit enzymes could have implications in various therapeutic areas, including pain management and metabolic disorders .

Receptor Binding

The compound has been studied for its binding affinity to different receptors, particularly opioid receptors. Opioid receptors play a crucial role in pain relief and are potential targets for developing analgesic drugs. This compound may exhibit properties similar to known opioid ligands, suggesting its utility in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition, receptor binding |

| 3-Carbethoxy-1-(beta-phenethyl)-4-piperidone hydrochloride | Structure | Opioid receptor activity |

| 4-Oxo-1-(2-phenyletthyl)-piperidin-3-carboxylic acid ethyl ester | Structure | Analgesic properties |

Antifungal Activity Evaluation

A study evaluated the antifungal activity of compounds related to piperidine derivatives at concentrations similar to those used for this compound. Results indicated that certain derivatives exhibited moderate to potent antifungal activity against various strains, suggesting that similar structural compounds may have diverse biological activities beyond their primary targets .

Opioid Receptor Ligands

Research into piperidine derivatives has shown that compounds with similar structures can effectively bind to opioid receptors, leading to analgesic effects. This compound is hypothesized to possess similar properties based on its structural characteristics and preliminary binding studies .

Q & A

Q. What are the key physicochemical properties of Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride?

The compound has a molecular formula of C₁₅H₂₀ClNO₃ (assuming phenethyl substitution) and a molecular weight of 297.78 g/mol (anhydrous basis) . Key properties include:

- Melting Point : 172–175°C (decomposes) .

- Purity : ≥95% (HPLC), with residual solvents or impurities requiring quantification via chromatographic methods .

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .

Methodological Note : Melting point determination should follow pharmacopeial standards (e.g., USP), using differential scanning calorimetry (DSC) for precise measurement .

Q. What synthetic routes are reported for this compound?

While direct synthesis protocols are not explicitly detailed in the evidence, analogous piperidine derivatives are synthesized via:

- N-Alkylation : Reacting 4-oxopiperidine-3-carboxylate precursors with phenethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions .

- Crystallization : Slow evaporation of ethanolic solutions yields crystalline products suitable for X-ray diffraction (XRD) .

Example : Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate was serendipitously crystallized from ethanol at 343 K, demonstrating the role of solvent polarity in crystallization .

Q. How is purity assessed, and what analytical methods are recommended?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantifying impurities .

- Titration : Non-aqueous titration with alcoholic sodium hydroxide determines chloride content (e.g., 98.0–102.0% purity) .

- Spectroscopy : IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

Data Contradiction : Discrepancies in purity assays may arise from residual solvents or hydrate formation, necessitating thermogravimetric analysis (TGA) .

Q. What safety precautions are critical during handling?

- Hazards : Irritant (R36/37/38), causing skin/eye/respiratory irritation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

- Storage : Store at -20°C in sealed containers; avoid prolonged storage due to hydrolytic degradation .

Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- XRD vs. NMR : Discrepancies between XRD-derived bond angles and NMR coupling constants may arise from dynamic effects (e.g., rotational isomerism). For example, XRD of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate revealed planar conformations (dihedral angle = 2.3°), whereas NMR may average signals .

- Multi-Technique Validation : Combine XRD, 2D NMR (COSY, HSQC), and computational modeling (DFT) to resolve ambiguities .

Q. What strategies optimize crystallization for XRD studies?

- Solvent Selection : Ethanol or methanol promotes slow evaporation and high-quality crystals .

- Temperature Gradients : Gradual cooling from 343 K to 277 K reduces nucleation sites, favoring large single crystals .

- Software Tools : SHELX suite refines crystallographic data, resolving disorder or twinning artifacts .

Case Study : Bifurcated hydrogen bonds (NH⋯O=C, bond angles 134.9°–139.6°) stabilized crystal packing in a related compound, guiding lattice engineering .

Q. How does structural modification (e.g., phenethyl substitution) impact biological activity?

- SAR Insights : Phenethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration in opioid analogs (cf. Meperidine hydrochloride, a Schedule II analgesic) .

- In Vitro Assays : Test binding affinity to μ-opioid receptors via competitive radioligand assays (IC₅₀ values) .

Contradiction Alert : Antimicrobial activity in analogs (e.g., Ethyl 2-oxopyrrolidine-3-carboxylate) may not extrapolate directly due to steric effects .

Q. What degradation pathways occur under accelerated stability testing?

Q. How can computational methods predict physicochemical properties?

- LogP Calculation : Software like ACD/Labs estimates partition coefficients (e.g., LogP = 1.2–1.8 for analogs) .

- pKa Prediction : The piperidine nitrogen (pKa ~8.5) influences solubility and salt formation .

Validation : Cross-check predictions with experimental solubility profiles in PBS (pH 7.4) .

Q. What are the challenges in scaling up synthesis from lab to pilot plant?

- Reaction Optimization : Transition from batch to flow chemistry improves yield and reduces side products .

- Purification : Replace column chromatography with recrystallization or salt metathesis for cost efficiency .

- Safety : Pilot-scale reactions require rigorous hazard analysis (e.g., exothermicity of N-alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.